isohopeaphenol A

Description

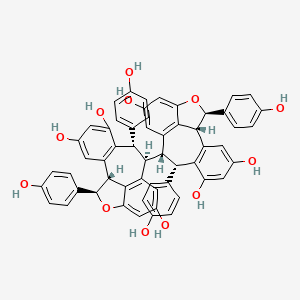

Isohopeaphenol A is a tetrameric stilbenoid oligomer derived from resveratrol, primarily isolated from Vitis vinifera (grapevine) and species within the Dipterocarpaceae family . It belongs to the oligostilbene class, characterized by four resveratrol units linked through oxidative coupling. Structurally, it is a diastereomer of hopeaphenol, differing in the configuration of stereogenic centers (e.g., C-7b, C-8b, C-7c, and C-8c), which impacts its three-dimensional conformation and biological interactions . This compound has demonstrated significant bioactivities, including anticancer, antifungal, and enzyme inhibitory properties, making it a compound of interest in pharmacological and phytochemical research .

Properties

Molecular Formula |

C56H42O12 |

|---|---|

Molecular Weight |

906.9 g/mol |

IUPAC Name |

(1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |

InChI |

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51-,52+,53+,54+,55-,56-/m0/s1 |

InChI Key |

YQQUILZPDYJDQJ-CMUHVXPYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@H]7[C@H](C8=C(C=C(C=C8O)O)[C@H]9[C@@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

Synonyms |

isohopeaphenol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Stereochemistry

Isohopeaphenol A is often compared to its geometric isomer, hopeaphenol, and other oligostilbenes like pauciflorol C and hemsleyanol D. Key structural distinctions include:

- Hopeaphenol vs. This compound: Both are tetramers with identical molecular formulas (C₅₆H₄₄O₁₂) but differ in stereochemistry. This compound adopts a "head-to-tail" conformation due to anti configurations at C-8b and C-8c, whereas hopeaphenol forms more hydrogen bonds in enzyme complexes (e.g., SIRT1), enhancing its inhibitory potency .

- Pauciflorol C: Initially misassigned as this compound, its structure was revised using NOE data, confirming this compound’s distinct stereochemistry .

- Diastereoisomers (Hopeaphenol A, this compound): These share eight stereogenic centers, but variations at C-8b/C-8c lead to divergent 3D conformations and bioactivities .

Table 1: Structural Features of Selected Oligostilbenes

| Compound | Molecular Formula | Key Stereogenic Centers | Notable Conformation |

|---|---|---|---|

| This compound | C₅₆H₄₄O₁₂ | C-7b, C-8b, C-7c, C-8c | Head-to-tail anti alignment |

| Hopeaphenol | C₅₆H₄₄O₁₂ | C-7b, C-8b, C-7c, C-8c | Enhanced hydrogen bonding |

| Pauciflorol C | C₅₆H₄₄O₁₂ | Misassigned structure | Revised via NOE analysis |

Anticancer Activity

In hepatocellular carcinoma (HCC) cells:

- Hep3B (p53-null): this compound (IC₅₀ = 26 µM) is less potent than hopeaphenol (IC₅₀ = 13 µM) .

- HepG2 (p53 wild-type): Hopeaphenol (IC₅₀ = 24 µM) is twice as effective as this compound (IC₅₀ = 54 µM) .

- Mechanistic Insight: Hopeaphenol forms more hydrogen bonds with SIRT1, a histone deacetylase linked to tumor growth, explaining its superior cytotoxicity .

Table 2: Cytotoxicity Against HCC Cell Lines

| Compound | Hep3B IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

|---|---|---|

| This compound | 26 | 54 |

| Hopeaphenol | 13 | 24 |

| R2-viniferin | 45 | 15 |

Enzyme Inhibition

- SIRT1 Inhibition: Both this compound and hopeaphenol are competitive NAD+ inhibitors, but hopeaphenol’s binding mode results in stronger inhibition .

- Pancreatic Lipase Activity: this compound (IC₅₀ = 26.5 µM) and hopeaphenol (IC₅₀ = 32.9 µM) show comparable efficacy, suggesting stereochemistry less impacts this target .

- Acetylcholinesterase (AChE): Hopeaphenol (IC₅₀ = 10 µM) outperforms this compound, likely due to better interaction with AChE’s peripheral anionic site .

Antifungal and Antioxidant Properties

- Antifungal Activity: this compound significantly inhibits wood-decay fungi (e.g., Botryosphaeriaceae), similar to miyabenol C and vitisin A, but less effective against Phaeoacremonium aleophilum .

Abundance in Natural Sources

- Grapevine Extracts: this compound is among the most abundant stilbenes (2,429.69 mg/kg), second only to ε-viniferin (8,263.87 mg/kg) .

- Dipterocarpaceae Species: Found alongside hopeaphenol, vaticanol B, and resveratrol, but at lower concentrations compared to grapevine .

Table 3: Relative Abundance in Vitis vinifera

| Compound | Concentration (mg/kg) |

|---|---|

| ε-viniferin | 8,263.87 |

| This compound | 2,429.69 |

| α-viniferin | 2,366.03 |

| Resveratrol | 2,195.12 |

Q & A

Q. How is isohopeaphenol A structurally differentiated from its diastereomers like hopeaphenol?

this compound and hopeaphenol are diastereomers distinguished by configurations at C-8b and C-8c. Their structural differentiation requires advanced analytical techniques such as LC-MS/MS and NMR. For instance, LC-MS/MS can resolve fragmentation patterns unique to each isomer, while NMR analysis reveals distinct spatial arrangements of adjacent rings (e.g., A2 and D2) due to antiperiplanar hydrogen orientations . Additionally, 3D molecular modeling confirms conformational differences arising from stereochemical variations .

Q. What analytical methods are used to identify and quantify this compound in plant extracts?

this compound is identified using hyphenated techniques like LC-NMR and LC-MS. In grapevine canes, LC-NMR in stop-flow mode or multi-trapping on a FOXY collector enables direct identification, while LC-MS provides quantification with high sensitivity (e.g., detection limits of 0.2–151.8 μg/g fresh weight) . These methods are critical for distinguishing this compound from co-eluting stilbenoids in complex matrices.

Q. What role does this compound play in plant-pathogen interactions?

this compound accumulates in grapevine tissues during Botrytis cinerea infection, reaching up to 20.9 μg/g fresh weight in infected fruitlets compared to basal levels in controls. This suggests a defensive role, potentially inhibiting pathogen colonization. Its synergism with other stress-induced stilbenoids (e.g., α-viniferin) may enhance antimicrobial activity .

Advanced Research Questions

Q. How to design experiments investigating this compound’s inhibitory effects on SIRT1?

Experimental Design:

- In vitro assays : Use recombinant human SIRT1 with fluorogenic substrates (e.g., p53 peptide) to measure deacetylase activity inhibition .

- Structural analysis : Perform molecular docking and dynamics simulations to map binding interactions between this compound and SIRT1’s catalytic domain .

- Control comparisons : Include resveratrol (a known SIRT1 activator) to contextualize inhibitory potency .

- Dose-response curves : Test concentrations from 1–100 μM to determine IC50 values .

Q. How to address contradictions in reported bioactivity data for this compound across studies?

Methodological Considerations:

- Standardize models : Variations in cell lines (e.g., leukemia vs. solid tumors) or organismal systems (mammalian vs. plant) may yield divergent results. Use isogenic cell panels for consistency.

- Control for purity : Confirm compound purity (>95%) via HPLC-UV/ELSD to exclude confounding effects from impurities .

- Replicate ecological contexts : Bioactivity in plant defense (e.g., antifungal effects) may not translate directly to mammalian systems without metabolic activation .

Q. What pharmacokinetic challenges arise when studying this compound in mammalian systems?

Key Challenges:

- Low bioavailability : Like resveratrol, this compound may undergo rapid phase II metabolism (glucuronidation/sulfation), reducing systemic exposure. Use stable isotope labeling or nanoformulations to enhance bioavailability .

- Tissue-specific distribution : Employ LC-MS/MS with MRM transitions to track pharmacokinetics in target organs (e.g., liver, brain) .

- Interspecies variability : Compare metabolic stability in human vs. murine microsomes to validate translational relevance .

Q. How to validate the biosynthesis pathway of this compound in grapevines?

Methodology:

- Isotope labeling : Feed grapevine cell cultures with <sup>13</sup>C-labeled phenylalanine to trace stilbenoid precursor incorporation .

- Gene silencing : Use CRISPR/Cas9 or RNAi to knock down candidate genes (e.g., STS for stilbene synthase) and monitor this compound production .

- Enzymatic assays : Purify STS isoforms and test their ability to catalyze oligomerization steps leading to this compound .

Q. What strategies are effective for studying synergistic interactions between this compound and other polyphenols?

Approaches:

- Combinatorial screening : Use checkerboard assays to evaluate synergy with resveratrol, ε-viniferin, or miyabenol C against pathogens or cancer cells .

- Computational modeling : Apply systems biology tools to predict interaction networks (e.g., SynergyFinder) .

- Transcriptomic profiling : Compare gene expression patterns in cells treated with this compound alone vs. combinations to identify synergistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.